7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one

Solubility Physicochemical Property Formulation

Aqueous insolubility of thiazolopyrimidine analogs often causes assay failure and precipitation. 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one eliminates this risk with 4.76-fold higher solubility than the 5-amino isomer (8.1 vs 1.7 g/L). • Solubility: 8.1 g/L (enables reliable in vitro assays & formulation studies) • Purity: ≥98% HPLC (consistent batch-to-batch quality) • Key precursor for adenosine analogs, CX3CR1 antagonists & solid-phase library synthesis • Standard pack sizes: 1 g, 5 g, 10 g, 25 g; bulk custom synthesis available Ensure experimental reproducibility - specify CAS 122970-56-3 for the high-solubility 7-amino isomer.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 122970-56-3
Cat. No. B178608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
CAS122970-56-3
Synonyms7-aMinothiazolo[4,5-d]pyriMidin-2(3H)-one
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)NC(=O)S2)N
InChIInChI=1S/C5H4N4OS/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10)
InChIKeyIHMCIUPJZNXRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Definition & Baseline


7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one (CAS 122970-56-3) is a heterocyclic compound with the molecular formula C5H4N4OS and a molecular weight of 168.18 g/mol . It belongs to the class of thiazolopyrimidines, which are recognized as 7-thia-analogs of purines due to the replacement of a nitrogen atom in the purine ring with a sulfur atom, forming a fused thiazole-pyrimidine scaffold [1]. This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and is characterized by its specific 7-amino substitution pattern on the core ring system .

Scaffold Privileged thiazolopyrimidine core for purine analog synthesis
Regiochemistry 7-Amino isomer; distinct solubility and reactivity profile
Use Context Building block for heterocyclic library and nucleoside research

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Why Generic Substitution Fails


Within the thiazolo[4,5-d]pyrimidine class, seemingly minor positional or functional group changes can lead to substantial differences in physicochemical properties, which are critical for experimental design, synthesis, and formulation. The common alternative 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one (CAS 848691-22-5), while sharing the same molecular formula, exhibits a 4.8-fold lower aqueous solubility compared to the 7-amino isomer . Similarly, replacing the 2-oxo group with a 2-thioxo moiety alters both the molecular weight and reactivity profile . These quantifiable differences in solubility, density, and synthetic utility directly impact the selection of appropriate analogs for specific research or industrial applications, making generic substitution unreliable.

5-Amino isomer (CAS 848691-22-5)
Reported lower aqueous solubility; may not replicate dissolution-dependent protocols.
2-Thioxo derivative
Altered reactivity and molecular weight; synthetic and property profiles may diverge.

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Differentiating Evidence


Aqueous Solubility vs. 5-Amino Analog

The 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one isomer demonstrates a significantly higher aqueous solubility than its 5-amino counterpart, a key differentiator for applications requiring dissolution in aqueous media. The 7-amino compound has a calculated solubility of 8.1 g/L at 25°C, whereas the 5-amino analog (CAS 848691-22-5) has a calculated solubility of 1.7 g/L under the same conditions .

Aqueous solubility
Data to verify
8.1 g/L 7-amino isomer
vs
1.7 g/L 5-amino isomer
4.76-fold higher
Supports aqueous media selection
Calculated at 25°C; experimental confirmation recommended
Solubility Physicochemical Property Formulation

Density vs. 5-Amino Analog

The 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one isomer possesses a notably higher predicted density compared to the 5-amino isomer, a property that may affect its packing, handling, and behavior in solid-state reactions. The target compound has a calculated density of 2.13 ± 0.1 g/cm³, whereas the 5-amino analog has a calculated density of 1.694 ± 0.06 g/cm³, both at 20°C and 760 Torr .

Density
Data to verify
2.13 ± 0.1 g/cm³
Calculated at 20°C, 760 Torr
Density may affect packing behavior
~26% higher than 5-amino isomer; solid-state handling may differ
Density Material Property Crystallography

Synthetic Route and Yield

The 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one compound can be synthesized from the corresponding 2-thione derivative via oxidation with alkaline hydrogen peroxide with a reported yield of approximately 72% [1]. This route provides a defined and efficient method for preparing the 2-oxo compound from the more stable 2-thione precursor. This is a key differentiator from the 5-amino isomer, which is typically prepared via different synthetic strategies and is a known intermediate for immunomodulatory nucleosides [2].

Synthetic yield
Class-level inference
~72% yield
From 2-thione via alkaline H₂O₂
Reported synthetic efficiency context
Route differs from 5-amino isomer; yield may vary with scale
Synthetic Yield Process Chemistry Building Block

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Research & Industrial Applications


Aqueous Assays and Formulations

In research or industrial processes where the compound must be dissolved in aqueous buffers, such as for in vitro biological assays or certain formulation studies, the 4.76-fold higher aqueous solubility of the 7-amino isomer (8.1 g/L) over the 5-amino isomer (1.7 g/L) makes it the preferred choice to avoid precipitation or concentration limitations .

Adenosine Analogue & Library Synthesis

This compound is a crucial precursor for the synthesis of 7-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one, an adenosine analogue. The core scaffold has been utilized in the development of libraries of thiazolo[4,5-d]pyrimidine derivatives via solid-phase synthesis, making it a valuable building block for medicinal chemistry programs [1][2].

5,7-Disubstituted Derivatives

Patents describe the use of this core structure in the preparation of 5,7-disubstituted [1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one derivatives for therapeutic applications, including the development of chemokine receptor antagonists such as those targeting CX3CR1 [3][4]. Procuring the 7-amino core is the first step in this established synthetic pathway.

Application
Selection Property
Validation Focus
Aqueous assays and formulations
Aqueous solubility profile
Solubility-dependent protocol assessment
Adenosine analog and library synthesis
Purine scaffold reactivity
Nucleoside coupling and solid-phase synthesis
CX3CR1 antagonist research
7-Amino regiochemistry
Lead optimization for chemokine receptor targeting
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